molecular formula C16H15N3O2 B11845669 Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate CAS No. 912773-06-9

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate

カタログ番号: B11845669
CAS番号: 912773-06-9
分子量: 281.31 g/mol
InChIキー: UFJSXTUSACIAML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate (CAS: 912773-06-9) is a heterocyclic compound featuring an imidazo[4,5-C]pyridine core substituted with a methyl group at position 2 and linked to an ethyl benzoate moiety.

特性

CAS番号

912773-06-9

分子式

C16H15N3O2

分子量

281.31 g/mol

IUPAC名

ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoate

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)12-4-6-13(7-5-12)19-11(2)18-14-10-17-9-8-15(14)19/h4-10H,3H2,1-2H3

InChIキー

UFJSXTUSACIAML-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C2C=CN=C3)C

製品の起源

United States

準備方法

合成経路および反応条件

4-(2-メチルイミダゾ[4,5-c]ピリジン-1-イル)安息香酸エチルの合成は、通常、多成分反応、縮合反応、および分子内環化を伴います。 一般的な方法の1つは、2-アミノピリジンとアリールグリオキサールおよびメルドラム酸の縮合です 別の方法は、酸化カップリングとタンデム反応を使用します 。これらの反応は通常、特定の温度や触媒の存在など、制御された条件下で行われます。これは、最終生成物の高収率と純度を確保するためです。

工業生産方法

4-(2-メチルイミダゾ[4,5-c]ピリジン-1-イル)安息香酸エチルの工業生産では、反応条件を正確に制御できる大規模なバッチ反応器がしばしば用いられます。連続フロー反応器も、その効率性と一貫した品質で大量の化合物を生産できることから、人気が高まっています。溶媒、触媒、精製方法の選択は、工業生産プロセスを最適化する上で重要な要素となります。

化学反応の分析

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This is exemplified in related systems like ethyl 4-(4-benzylpiperazin-1-yl)benzoate , where hydrolysis with LiOH yields carboxylic acid derivatives .

Reaction Conditions :

SubstrateReagent/ConditionsProductYieldSource
Ethyl 4-substituted benzoateLiOH, H₂O/THF, reflux4-substituted benzoic acid80–95%

For the target compound, analogous hydrolysis would produce 4-(2-methylimidazo[4,5- c]pyridin-1-yl)benzoic acid , a precursor for further derivatization (e.g., amide formation).

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring in the imidazo[4,5- c]pyridine system facilitates nucleophilic substitution. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine undergoes Suzuki coupling with aryl boronic acids .

Key Reaction Pathway :

  • Halogenation : Introduction of halogens (Cl, Br) at reactive positions of the imidazo-pyridine ring.

  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups.

Example :

SubstrateReactionProductCatalystYieldSource
2-Chloroimidazo[4,5- c]pyridineSuzuki coupling with aryl boronic acidBiaryl derivativesPd(OAc)₂, SPhos70–85%

Functionalization of the Imidazo-Pyridine Core

The methyl group at position 2 of the imidazo-pyridine ring can undergo oxidation or alkylation. Studies on 1 H-imidazo[4,5- c]quinolin-4-amines show that substituents at this position modulate electronic and steric properties .

Reactivity Trends :

  • Oxidation : Conversion of -CH₃ to -COOH using KMnO₄ or RuO₄.

  • Alkylation : Grignard or Friedel-Crafts reactions to introduce bulkier groups.

Schiff Base and Heterocycle Formation

The ester’s carbonyl group participates in condensation reactions. For instance, ethyl 4-aminobenzoate reacts with aldehydes to form Schiff bases, which cyclize into 1,3,4-oxadiazoles under hydrazine/KOH .

Mechanism :

  • Hydrazinolysis : Formation of 4-(2-methylimidazo[4,5- c]pyridin-1-yl)benzohydrazide.

  • Cyclization : Treatment with CS₂/KOH yields 1,3,4-oxadiazole-2-thiones .

StepReagents/ConditionsIntermediate/ProductYieldSource
1NH₂NH₂, EtOH, refluxBenzohydrazide77%
2CS₂, KOH, 0°C → RT1,3,4-Oxadiazole-2-thione62–89%

Transesterification and Ester Exchange

The ethyl group can be replaced with other alcohols under acid/base catalysis. For example, methyl 3-guanidino-4-methylbenzoate undergoes transesterification in tert-butanol with NaOMe .

Conditions :

Original EsterAlcoholCatalystProduct EsterYieldSource
Ethyl benzoatetert-ButanolNaOMetert-Butyl benzoate60–75%

Metal-Free Cyclization and Tautomerization

The imidazo-pyridine system may undergo tautomerization or participate in Knoevenagel condensations. For example, imidazo[1,2- a]pyridines form via intramolecular cyclization of enamine intermediates .

Key Observations :

  • Thermal or microwave-assisted cyclization enhances reaction rates .

  • Tautomerization between keto and enol forms is pH-dependent .

Pharmacological Derivatization

While not directly studied for this compound, structurally related 1 H-imidazo[4,5- c]quinolin-4-amines are modified at the 4-amino position to enhance bioactivity .

Design Strategy :

  • Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.

  • Install conformationally constrained rings (e.g., norbornane) to modulate receptor binding .

Stability and Degradation

The ester linkage is susceptible to enzymatic hydrolysis in vivo. Analogous compounds like ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate show rapid hydrolysis in plasma .

Degradation Pathway :

  • Enzymatic Cleavage : Esterases convert the ester to carboxylic acid.

  • Oxidative Metabolism : Cytochrome P450-mediated oxidation of the imidazo-pyridine ring.

科学的研究の応用

Pharmacological Properties

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate has been identified as a potent compound with dual receptor antagonistic activity. It acts on both the H1 receptor and the platelet-activating factor (PAF) receptor, making it useful in treating conditions such as:

  • Allergic Rhinitis
  • Sinusitis
  • Asthma
  • Dermatitis
  • Psoriasis
  • Urticaria
  • Anaphylactic Shock
  • Inflammatory Bowel Disease

The dual action of this compound helps mitigate symptoms associated with histamine and PAF release, offering a therapeutic advantage in inflammatory conditions .

Recent studies have evaluated the biological activities of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate. Some key findings include:

  • Antimicrobial Activity : The compound has shown efficacy against various microorganisms, including Mycobacterium tuberculosis and other pathogens .
  • Antigenotoxic Effects : Research indicates that this compound may possess antigenotoxic properties, helping to counteract the effects of mutagens .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bhuniya et al. (2015) screened over 200,000 compounds for antileishmanial properties, identifying a cluster of active compounds related to Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate. This cluster exhibited significant growth inhibition against various strains of Mycobacterium, highlighting its potential as an antimicrobial agent .

Case Study 2: Antigenotoxic Properties

In a comprehensive review of natural products with antigenotoxic effects, researchers noted that compounds similar to Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate could mitigate DNA damage caused by environmental mutagens. This property is particularly beneficial in developing protective agents against cancer .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
H1 Receptor AntagonismReduces allergic responses
PAF Receptor AntagonismMitigates inflammation
AntimicrobialEffective against Mycobacterium tuberculosis
AntigenotoxicProtects against mutagen-induced DNA damage

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(a) Grapiprant (CJ-023423)
  • Structure: N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-C]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide .
  • Comparison :
    • Grapiprant shares the imidazo[4,5-C]pyridine core but includes additional ethyl and dimethyl substituents at positions 2, 4, and 4.
    • The benzoate group in the target compound is replaced with a sulfonamide-linked aromatic system, enhancing EP4 receptor binding affinity .
  • Molecular Weight : 491.61 g/mol (vs. ~263.28 g/mol for the target compound) .
  • Applications : Clinically used as an anti-inflammatory agent in veterinary medicine .
(b) Ethyl 4-(4-Chloro-1H-imidazo[4,5-C]pyridin-1-yl)-2-cyano-4-ethoxybutanoate (Compound 38)
  • Structure: Features a chloro-substituted imidazo[4,5-C]pyridine linked to a cyano-ethoxybutanoate ester .
  • Comparison: The imidazo[4,5-C]pyridine core is retained, but substituents (chloro, cyano) alter electronic properties and reactivity. Synthesized via pathway B using ethyl 2-cyano-4,4-diethoxybutyrate, highlighting divergent synthetic routes compared to the target compound .
(c) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Benzoate ester with a phenethylamino linker and pyridazine substituent .
  • Demonstrates how heterocycle choice impacts biological target specificity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate Imidazo[4,5-C]pyridine 2-Methyl, ethyl benzoate ~263.28 Intermediate for bioactive molecules
Grapiprant (CJ-023423) Imidazo[4,5-C]pyridine 2-Ethyl, 4,6-dimethyl, sulfonamide linker 491.61 EP4 antagonist, anti-inflammatory
Compound 38 (Ethyl 4-(4-chloro-1H-imidazo[4,5-C]pyridin-1-yl)-2-cyano-4-ethoxybutanoate) Imidazo[4,5-C]pyridine 4-Chloro, cyano, ethoxybutanoate ~365.82 Synthetic intermediate
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino linker ~337.37 Nucleic acid binding studies

Research Findings and Stability Considerations

  • Synthetic Pathways : Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate is likely synthesized via nucleophilic substitution or coupling reactions, analogous to grapiprant’s preparation from ethyl acetate or acetone crystallization .
  • Degradation Behavior : Imidazo[4,5-C]pyridine derivatives (e.g., grapiprant) degrade under acidic conditions, forming products like N-{2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-C]pyridin-1-yl)phenyl]ethyl}formamide . This suggests the target compound may exhibit similar pH-dependent instability.
  • Physical Properties: Ethyl benzoate derivatives (e.g., ethyl 4-(dimethylamino)benzoate) demonstrate higher reactivity in resin systems compared to methacrylate analogs, implying the target compound’s ester group enhances solubility and reactivity .

生物活性

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate
  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 912773-06-9
  • Purity : 96% .

Synthesis

The synthesis of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the imidazo-pyridine ring followed by esterification to yield the benzoate derivative. Specific methods can vary, but a common approach includes:

  • Formation of the imidazo[4,5-C]pyridine core.
  • Esterification with ethyl benzoate.
  • Purification through crystallization or chromatography.

Antimicrobial Activity

Research has indicated that imidazo[4,5-C]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate have been evaluated for their activity against various bacterial strains. A study highlighted that certain derivatives showed selective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 µM to 7.05 µM .

Anticancer Activity

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cells with IC50 values as low as 0.4 µM . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Analgesic Properties

The compound's analogs have also been tested for local anesthetic effects. In a series of experiments, specific benzoate compounds exhibited significant local anesthetic activity with onset times ranging from 6 to 12 minutes and durations exceeding 250 minutes . These findings suggest potential applications in pain management.

Structure-Activity Relationships (SAR)

The biological activity of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate can be influenced by various structural modifications:

  • Substituent Positioning : The position of substituents on the imidazo ring affects potency and selectivity against target pathogens.
  • Functional Groups : Electron-donating groups enhance activity against certain cancer cell lines, while hydrophobic groups may improve membrane permeability.

A summary of SAR findings is presented in Table 1 below:

CompoundActivity TypeIC50 (µM)Comments
Compound AAntimicrobial2.03Against Mtb
Compound BAnticancer0.4Induces apoptosis
Compound CAnalgesicN/ALocal anesthetic effects

Case Studies

Several case studies have documented the efficacy of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate and its analogs:

  • Antitubercular Study : A study reported that derivatives showed selective inhibition against Mtb with minimal toxicity to mammalian cells .
  • Cancer Research : Investigations into breast cancer therapies using related compounds demonstrated promising results in reducing tumor cell viability through apoptosis induction .
  • Pain Management Trials : Preclinical trials evaluating the analgesic effects revealed that certain derivatives provided effective pain relief with manageable side effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate, and how can reaction conditions be optimized?

  • Methodology : Utilize condensation reactions between substituted imidazo[4,5-c]pyridine precursors and ethyl benzoate derivatives. For example, describes a similar synthesis using ethyl 2-cyano-4,4-diethoxybutyrate under pathway B, yielding imidazo[4,5-c]pyridine derivatives as viscous oils. Optimization may involve solvent selection (e.g., dioxane or acetone), catalysts (e.g., chitosan in ), and temperature control to improve yield and purity .
  • Key Data : Reaction yields for analogous compounds range from 50% to 95%, with purity confirmed via HPLC (>98%) and NMR .

Q. How can researchers confirm the crystallinity and purity of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate?

  • Methodology : Use powder X-ray diffraction (PXRD) to identify crystalline phases. specifies characteristic PXRD peaks for structurally similar compounds (e.g., 2θ = 9.8°, 13.2°, 17.5°), while differential scanning calorimetry (DSC) can confirm melting points (>136°C for hydrochloride salts, as in ). Solubility assays in ethyl acetate or acetone are critical for recrystallization .

Advanced Research Questions

Q. What mechanisms underlie the pharmacological activity of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate derivatives as EP4 receptor antagonists?

  • Methodology : Conduct competitive binding assays using radiolabeled prostaglandin E2 (PGE2) to evaluate receptor affinity. and highlight EP4 antagonism in disease models (e.g., bone remodeling in arthritis). Molecular docking studies can map interactions between the compound’s imidazo[4,5-c]pyridine core and EP4 receptor residues .
  • Contradictions : EP4 antagonists like CJ-023,423 show efficacy in rat adjuvant-induced arthritis but not in mouse collagen-induced models, suggesting species-specific receptor interactions or disease pathophysiology .

Q. How can researchers resolve discrepancies in in vivo efficacy data for structurally related compounds?

  • Methodology : Perform cross-species comparative studies (e.g., rat vs. mouse) and analyze tissue-specific EP4 receptor expression via qPCR or immunohistochemistry. demonstrates that bone destruction reduction in rats does not translate to mice, emphasizing the need for model validation .
  • Data Analysis : Use meta-analysis frameworks to integrate pharmacokinetic parameters (e.g., logP = 4.56 in ) with efficacy outcomes, adjusting for bioavailability and metabolic stability .

Q. What strategies improve the aqueous solubility of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate for in vivo studies?

  • Methodology : Modify the ester group (e.g., replace ethyl with morpholinylmethyl) or introduce hydrophilic substituents. and report solubility enhancements (1.3 g/L at 21°C) for benzoate derivatives via structural derivatization. Co-solvent systems (e.g., DMSO in ) or nanoformulation can also improve bioavailability .

Experimental Design Considerations

Q. How should researchers design stability studies for Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate under varying pH conditions?

  • Methodology : Conduct accelerated stability testing in buffers (pH 1–9) at 40°C/75% RH, monitoring degradation via HPLC. outlines buffer preparation (e.g., ammonium acetate, pH 6.5) for similar compounds. Identify degradation products using LC-MS .

Q. What analytical techniques are essential for distinguishing polymorphic forms of this compound?

  • Methodology : Combine PXRD (as in ), solid-state NMR, and thermogravimetric analysis (TGA). For example, identifies Polymorph Form A via distinct 2θ peaks, while TGA confirms thermal stability up to 200°C .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。